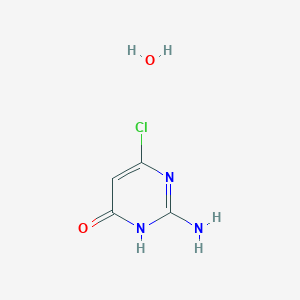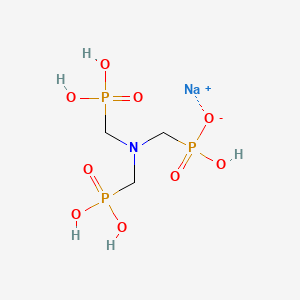
Sodium aminotris(methylenephosphonate)
Descripción general
Descripción
Sodium aminotris(methylenephosphonate) is a chemical compound with the molecular formula C3H12NO9P3.xNa . It appears as a white solid or liquid and is soluble in water .
Synthesis Analysis
A computational characterisation of Aminotris(methylenephosphonic acid) (ATMP) suggests that it can be used as an anionic partner for conductive ionic liquids (ILs) . By choosing common and economical starting compounds, a viable prototype for a highly conductive medium where charge transfer is achieved by proton motion can be devised .Molecular Structure Analysis
ATMP is a symmetric molecule with a total of six protons . In the bulk phase, breaking the symmetry of the fully protonated state and creating singly and doubly charged anions induces proton transfer mechanisms .Chemical Reactions Analysis
The charge must be transported by light carriers and the system must maintain a high degree of ionisation for an IL to be a good candidate for a conducting medium . There are molecular ion combinations that do comply with these two criteria, regardless of the specific system used .Physical and Chemical Properties Analysis
Sodium aminotris(methylenephosphonate) is hygroscopic and stable . It is soluble in water . The molecular weight of Sodium aminotris(methylenephosphonate) is 321.03 g/mol .Aplicaciones Científicas De Investigación
Water Treatment and Corrosion Inhibition
ATMP is extensively used in water treatment processes to prevent scale formation and corrosion in circulating water systems. A study by Zhang et al. (2017) developed a rapid, simple, and effective method for determining ATMP concentration in water using ultraviolet photooxidation. This method facilitates the on-line monitoring of ATMP in circulating water, ensuring optimal performance in scale and corrosion inhibition (Zhang et al., 2017).
Material Science and Conservation
In the field of material science, ATMP has been evaluated for its potential to inhibit crystallization processes that can damage historic buildings and sculptures. Research by Ruiz-Agudo et al. (2006) showed that ATMP can effectively inhibit sodium sulfate crystallization under certain conditions, which is critical for the conservation of ornamental stone and cultural heritage materials (Ruiz-Agudo et al., 2006).
Nanofiltration and Water Purification
The use of ATMP in nanofiltration and reverse osmosis processes has been studied for its ability to prevent inorganic scaling, enhancing membrane performance. Kuhn et al. (2021) investigated ATMP's permeability through nanofiltration and reverse osmosis membranes, finding that it can pass through these membranes under certain conditions, which has implications for the treatment of water and wastewater (Kuhn et al., 2021).
Environmental Science
ATMP's role in environmental science, particularly in the degradation and treatment of wastewater, has been the subject of research. Armbruster et al. (2019) developed a method for the trace-level determination of phosphonates, including ATMP, in various environmental samples, providing insight into the environmental fate of these compounds (Armbruster et al., 2019).
Industrial Applications
In industrial applications, ATMP has been investigated for its corrosion inhibition properties. A study by Dehghani et al. (2020) explored the combination of ATMP with cerium ions to create a corrosion protective nanofilm on mild steel, demonstrating its effectiveness in protecting against chloride-induced corrosion (Dehghani et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of Sodium aminotris(methylenephosphonate) are enzymes . The compound’s N-C-P molecular fragment offers many possibilities for structural modifications , which allows it to interact with a variety of enzymes.
Mode of Action
The mode of action of Sodium aminotris(methylenephosphonate) primarily involves the inhibition of enzymes . It is a symmetric molecule with a total of six protons. In the bulk phase, breaking the symmetry of the fully protonated state and creating singly and doubly charged anions induces proton transfer mechanisms .
Biochemical Pathways
Sodium aminotris(methylenephosphonate) affects biochemical pathways by mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This can lead to a variety of downstream effects, depending on the specific enzymes and pathways involved.
Pharmacokinetics
One study suggests that gastrointestinal uptake of a similar compound was about 215% .
Result of Action
The result of Sodium aminotris(methylenephosphonate)'s action is the inhibition of enzymes, which can affect various biological processes. For example, it can prevent the formation of sparingly soluble salts such as calcium carbonates, phosphates, calcium sulfates, and others, commonly formed in open recirculating cooling systems .
Action Environment
The action of Sodium aminotris(methylenephosphonate) can be influenced by environmental factors. For instance, when used in an aqueous environment, complete dissociation of the compound must be expected . Additionally, it has been suggested that the compound may be hazardous to the environment, and water bodies should be given special attention .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sodium aminotris(methylenephosphonate) plays a significant role in biochemical reactions due to its ability to chelate metal ions. This compound interacts with various enzymes and proteins, particularly those involved in metal ion transport and homeostasis. For instance, it can bind to metal ions such as calcium, magnesium, and iron, thereby inhibiting their availability for enzymatic reactions. This interaction can affect enzymes like metalloproteases and phosphatases, which require metal ions as cofactors for their activity .
Cellular Effects
The effects of sodium aminotris(methylenephosphonate) on cellular processes are profound. It influences cell function by altering metal ion availability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the chelation of calcium ions can disrupt calcium-dependent signaling pathways, leading to changes in gene expression and metabolic activities. Additionally, sodium aminotris(methylenephosphonate) can impact cellular processes such as cell division and apoptosis by modulating the activity of metal-dependent enzymes .
Molecular Mechanism
At the molecular level, sodium aminotris(methylenephosphonate) exerts its effects through chelation and inhibition of metal ions. This compound binds to metal ions with high affinity, forming stable complexes that prevent the ions from participating in biochemical reactions. This chelation can inhibit the activity of metal-dependent enzymes, leading to downstream effects on cellular processes. For instance, the inhibition of metalloproteases can affect protein degradation and turnover, while the inhibition of phosphatases can alter phosphorylation states and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium aminotris(methylenephosphonate) can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases. Long-term exposure to sodium aminotris(methylenephosphonate) can lead to cumulative effects on cellular function, such as prolonged inhibition of metal-dependent enzymes and disruption of metal ion homeostasis .
Dosage Effects in Animal Models
The effects of sodium aminotris(methylenephosphonate) vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion deficiency and toxicity. For example, high doses of sodium aminotris(methylenephosphonate) can cause hypocalcemia by chelating calcium ions, leading to symptoms such as muscle cramps and cardiac arrhythmias .
Metabolic Pathways
Sodium aminotris(methylenephosphonate) is involved in metabolic pathways related to metal ion homeostasis and detoxification. It interacts with enzymes and cofactors involved in these pathways, such as metallothioneins and metal transporters. By chelating metal ions, sodium aminotris(methylenephosphonate) can affect metabolic flux and alter the levels of metabolites. For instance, the chelation of iron can impact the synthesis of heme and other iron-containing compounds .
Transport and Distribution
Within cells and tissues, sodium aminotris(methylenephosphonate) is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis or through specific metal ion transporters. Once inside the cell, it can localize to various compartments, such as the cytoplasm and organelles, where it exerts its chelating effects. The distribution of sodium aminotris(methylenephosphonate) can influence its localization and accumulation within tissues .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium aminotris(methylenephosphonate) can be achieved through a multistep reaction process.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Methylenediphosphonic acid (H4C2H4O7P2)", "Ammonia (NH3)" ], "Reaction": [ "Step 1: Dissolve Methylenediphosphonic acid in water to form a solution.", "Step 2: Add Sodium hydroxide to the solution to adjust the pH to 7-8.", "Step 3: Add Ammonia to the solution to form Sodium aminotris(methylenephosphonate).", "Step 4: Filter the solution to obtain the solid product.", "Step 5: Wash the solid product with water to remove impurities.", "Step 6: Dry the product under vacuum to obtain the final product." ] } | |
Número CAS |
20592-85-2 |
Fórmula molecular |
C3H12NNaO9P3 |
Peso molecular |
322.04 g/mol |
Nombre IUPAC |
sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13); |
Clave InChI |
MSCUJESSGOPXGQ-UHFFFAOYSA-N |
SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |
SMILES canónico |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[Na] |
Punto de ebullición |
480.0 °C |
melting_point |
210-215°C |
Descripción física |
Liquid; PelletsLargeCrystals Solid |
Números CAS relacionados |
94021-23-5 7611-50-9 2235-43-0 15505-05-2 4105-01-5 |
Solubilidad |
3.34 M 1000 mg/mL at 25 °C |
Presión de vapor |
6.86e-12 mmHg |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B3420851.png)




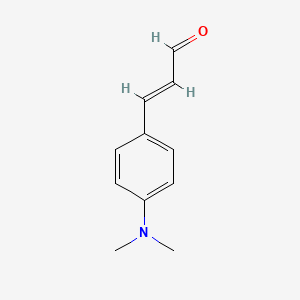


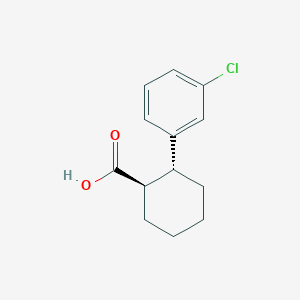
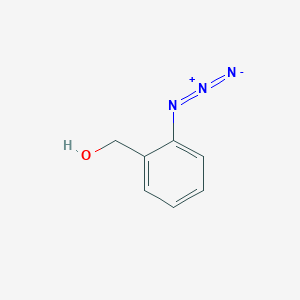
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)

